![molecular formula C23H19NO5S B6528012 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946292-72-4](/img/structure/B6528012.png)
3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
The compound “3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4-one core, which is a type of oxygen-containing heterocycle. This core is substituted with a 2-methoxyphenoxy group at the 3-position and a thiophen-2-ylmethyl group at the 9-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The chromeno[8,7-e][1,3]oxazin-4-one core itself is a fused ring system containing oxygen and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of multiple functional groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the oxygen and nitrogen atoms in the chromeno[8,7-e][1,3]oxazin-4-one core could potentially result in hydrogen bonding interactions .Scientific Research Applications
- The optical absorption properties and fluorescence behavior of 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (3-HTC) have been studied using time-dependent density functional theory (TDDFT) methods . Researchers have explored its excited-state proton transfer mechanisms and intramolecular hydrogen bonding dynamics. Understanding these properties is crucial for applications in optoelectronic devices, sensors, and imaging.
- A family of electron-transporting hole blockers, including 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one, has been designed and synthesized. These materials exhibit multiple redox behaviors and readily form stable amorphous glasses. They find applications in organic electronics, such as OLEDs and solar cells .
- Photolysis studies of 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one have been conducted. Different dimeric photoproducts were formed upon photolysis at its longest absorption band. These investigations contribute to understanding its photochemical behavior and potential applications in photochemistry .
- The compound has been incorporated into UL-approved closed-cell sponge rubber with an acrylic-based adhesive (e.g., F-5031 with 3M 9824). Common applications include enclosures, control panels, and electrical components. The acrylic adhesive ensures long-term bonding durability .
Photophysics and Fluorescence Properties
Electron Transport Materials
Photolysis Reactions
Adhesive Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-26-19-6-2-3-7-20(19)29-21-13-27-23-16(22(21)25)8-9-18-17(23)12-24(14-28-18)11-15-5-4-10-30-15/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAGTJXMGXBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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